molecular formula C22H16BrCl2N3O3 B12014181 2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(2,5-DI-CL-PH)-2-oxoacetamide CAS No. 765274-37-1

2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(2,5-DI-CL-PH)-2-oxoacetamide

Cat. No.: B12014181
CAS No.: 765274-37-1
M. Wt: 521.2 g/mol
InChI Key: DHVWTVPUNRCYKF-RPPGKUMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(2,5-DI-CL-PH)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(2,5-DI-CL-PH)-2-oxoacetamide typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography, and quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(2,5-DI-CL-PH)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazines or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(2,5-DI-CL-PH)-2-oxoacetamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazones and related derivatives, such as:

  • 2-(2-(2-((4-BR-Benzyl)oxy)benzylidene)hydrazino)-N-(2,5-DI-CL-PH)-2-oxoacetamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds

Properties

CAS No.

765274-37-1

Molecular Formula

C22H16BrCl2N3O3

Molecular Weight

521.2 g/mol

IUPAC Name

N'-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-N-(2,5-dichlorophenyl)oxamide

InChI

InChI=1S/C22H16BrCl2N3O3/c23-16-7-5-14(6-8-16)13-31-20-4-2-1-3-15(20)12-26-28-22(30)21(29)27-19-11-17(24)9-10-18(19)25/h1-12H,13H2,(H,27,29)(H,28,30)/b26-12+

InChI Key

DHVWTVPUNRCYKF-RPPGKUMJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.